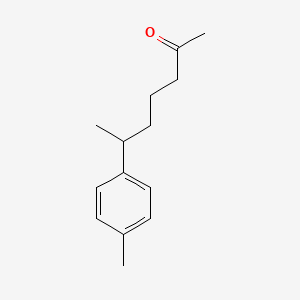
6-p-Tolylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-p-Tolylheptan-2-one: is an organic compound that belongs to the class of ketones It is characterized by a heptane chain with a ketone functional group at the second position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the sixth carbon of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylheptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where p-tolyl ketone is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-p-Tolylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Formation of 6-p-Tolylheptanoic acid.
Reduction: Formation of 6-p-Tolylheptan-2-ol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 6-p-Tolylheptan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs with specific therapeutic targets.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, fragrances, and flavoring agents. Its aromatic properties make it suitable for use in perfumery and flavor industries.
Mécanisme D'action
The mechanism of action of 6-p-Tolylheptan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s binding affinity and activity. The aromatic ring may participate in π-π interactions or hydrophobic interactions, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
6-p-Tolylhexan-2-one: Similar structure but with a shorter carbon chain.
6-p-Tolylheptan-3-one: Ketone group at the third position instead of the second.
6-m-Tolylheptan-2-one: Methyl group at the meta position on the aromatic ring.
Uniqueness: 6-p-Tolylheptan-2-one is unique due to the specific positioning of the ketone and p-tolyl groups, which influence its reactivity and properties. The para-substitution on the aromatic ring provides distinct electronic and steric effects compared to ortho or meta substitutions, affecting the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
75207-34-0 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
6-(4-methylphenyl)heptan-2-one |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(10-8-11)12(2)5-4-6-13(3)15/h7-10,12H,4-6H2,1-3H3 |
Clé InChI |
URMNPIAGMIVNMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


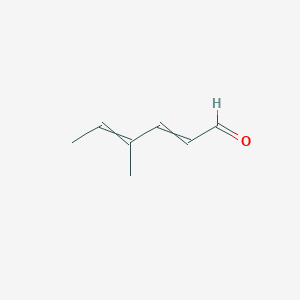
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
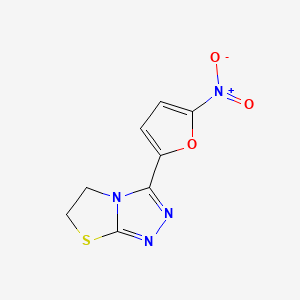
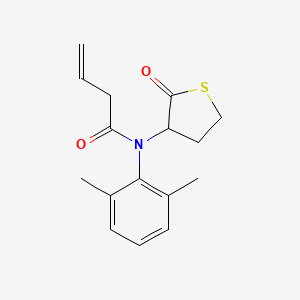
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
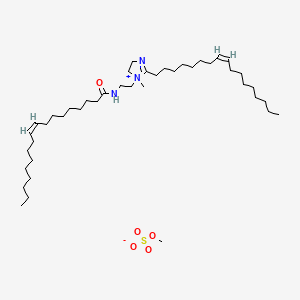
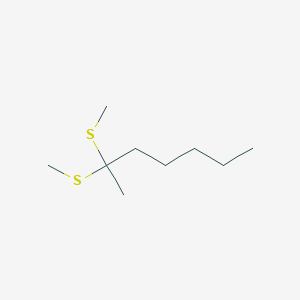
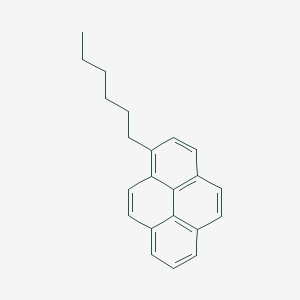
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
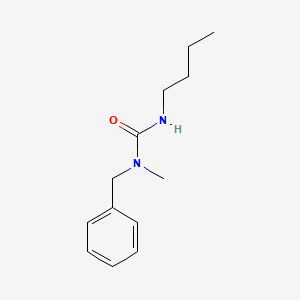
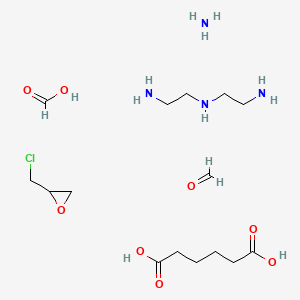
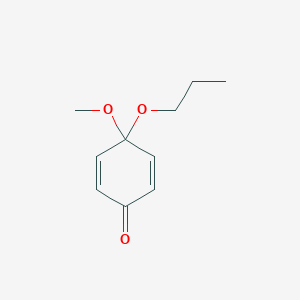

![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
